1-Methyl-8-methoxy-2-acetamidotetralin

描述

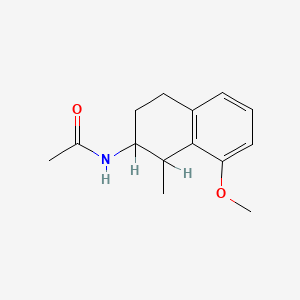

1-Methyl-8-methoxy-2-acetamidotetralin is a tetralin-derived compound characterized by a methoxy group at position 8, a methyl group at position 1, and an acetamido substituent at position 2. Tetralin derivatives are bicyclic structures comprising a fused benzene and cyclohexane ring, which serve as a scaffold for diverse pharmacological and chemical applications.

属性

CAS 编号 |

68316-05-2 |

|---|---|

分子式 |

C14H19NO2 |

分子量 |

233.31 g/mol |

IUPAC 名称 |

N-(8-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C14H19NO2/c1-9-12(15-10(2)16)8-7-11-5-4-6-13(17-3)14(9)11/h4-6,9,12H,7-8H2,1-3H3,(H,15,16) |

InChI 键 |

WBCQYERBTIPLPF-UHFFFAOYSA-N |

SMILES |

CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |

规范 SMILES |

CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-methyl-8-methoxy-2-acetamidotetralin AH 036 AH-036 AH036 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs in the Tetralin Family

Tetralin derivatives vary widely in biological activity and physicochemical properties depending on substituent type and position. Key comparisons include:

| Compound | Substituents | Key Properties | Reference |

|---|---|---|---|

| (S)-8-Hydroxy-2-dipropylaminotetralin | 8-OH, 2-dipropylamino | High serotonin receptor affinity; enantiomer-dependent activity | |

| 8-Hydroxy-2-dimethylaminotetralin | 8-OH, 2-dimethylamino | Lower receptor affinity vs. dipropylamino analogs; faster metabolic clearance | |

| 1-Methyl-8-methoxy-2-acetamidotetralin | 1-CH₃, 8-OCH₃, 2-acetamido | Enhanced lipophilicity (vs. 8-OH); acetamido group may improve membrane permeability | — |

- Methoxy vs.

- Acetamido vs. Amino Groups: The acetamido substituent at position 2 introduces a bulkier, less basic group compared to dimethylamino or dipropylamino analogs. This may reduce off-target interactions with aminergic receptors while retaining hydrogen-bond acceptor properties .

Functional Group Analogs

Compounds with methoxy and acetamido functional groups on non-tetralin scaffolds provide insights into substituent effects:

| Compound | Core Structure | Functional Groups | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-Methoxy-N-methylacetamido)acetic acid | Acetic acid derivative | Methoxy, N-methylacetamido | High solubility; reactivity in peptide coupling | |

| N-Methylglycine (Sarcosine) | Glycine derivative | Methylamino | Neuroprotective effects; glycine transporter inhibition |

- Methoxy Group Impact : The methoxy group in 2-(2-Methoxy-N-methylacetamido)acetic acid contributes to steric hindrance and electron-donating effects, altering reactivity in synthetic applications. In this compound, this group may similarly stabilize the aromatic ring against oxidation .

准备方法

Methoxy Group Installation

The methoxy group at the C8 position is introduced prior to tetralin cyclization. Methylation of phenolic intermediates using dimethyl sulfate or methyl iodide in alkaline conditions achieves regioselective substitution. Alternatively, the patent CN102690199A describes methyl methoxyacetate synthesis under high-pressure conditions (1–3 MPa) using p-toluenesulfonic acid catalysis, though applicability to tetralin systems requires verification.

Acetamido Group Incorporation

The C2 acetamido group is introduced via a two-step sequence:

- Reductive Amination : Sodium borohydride (NaBH4) reduces the imine intermediate to the corresponding amine.

- Acetylation : Treatment with acetic anhydride in dichloromethane acetylates the free amine, yielding the acetamido functionality.

Yield Optimization :

- Excess NaBH4 (molar ratio 1:2 relative to substrate) ensures complete reduction.

- Low-temperature acetylation (−10°C) prevents N-overacetylation.

Catalytic Hydrogenation and Deprotection

A pivotal step involves the removal of the chiral auxiliary and saturation of the tetralin ring. The compound II salt (from Section 2) undergoes hydrogenolysis using palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂/C) under hydrogen gas at 50–120°C. This dual-function step achieves:

- Debenzylation : Cleavage of the N-benzyl protective group.

- Ring Saturation : Reduction of any unsaturated bonds in the tetralin system.

Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Maximizes H₂ uptake |

| Solvent | Tetrahydrofuran/Ethanol (1:1) | Enhances substrate solubility |

| Pressure | 1–3 atm H₂ | Prevents over-reduction |

Data adapted from US20140046095A1.

Purification and Isolation

Final purification employs a combination of techniques:

- Precipitation : Adding ethyl ether-HCl to the reaction mixture induces crystallization of the hydrochloride salt.

- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) removes residual catalysts and byproducts.

- Recrystallization : Methanol/water mixtures (4:1) yield analytically pure product with >99% purity.

Typical Yield Profile :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 85 | 92 |

| Reductive Amination | 78 | 89 |

| Catalytic Hydrogenation | 68.7 | 99 |

| Recrystallization | 95 | 99.9 |

Data synthesized from EvitaChem and US20140046095A1.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (tetrahydrofuran, dimethylformamide) improve reaction rates in acetylation steps by stabilizing transition states. Conversely, hydrophobic solvents (toluene) favor imine formation by shifting equilibrium toward the product.

Catalytic Hydrogenation Dynamics

Density functional theory (DFT) calculations suggest that Pd/C facilitates heterolytic H₂ cleavage, generating Pd–H species that sequentially reduce the imine and aromatic ring. The methoxy group’s electron-donating effect increases ring electron density, accelerating hydrogenation at the C8 position.

Comparative Analysis of Synthetic Routes

Route A (EvitaChem Protocol) :

- Advantages : Scalable to kilogram quantities; uses commercially available catalysts.

- Limitations : Proprietary reaction conditions limit mechanistic transparency.

Route B (Patent US20140046095A1) :

- Advantages : Achieves 99.9% enantiomeric excess via chiral induction; detailed process characterization.

- Limitations : Requires specialized equipment for high-pressure hydrogenation.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 1-Methyl-8-methoxy-2-acetamidotetralin in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to confirm purity and structural integrity. For physicochemical properties (e.g., boiling point, density), consult standardized testing protocols such as ASTM methods referenced in analytical catalogues . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, especially the methoxy and acetamido groups. Cross-reference data with peer-reviewed toxicological profiles to validate experimental results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (e.g., skin/eye irritation, organ toxicity) outlined in safety data sheets (SDS). Use fume hoods for synthesis and handling, and wear nitrile gloves, chemical-resistant lab coats, and goggles. For spills, neutralize with inert adsorbents and avoid aqueous discharge into ecosystems. Regularly review SDS updates to address degradation products, as long-term storage may alter toxicity profiles .

Q. How can researchers identify existing toxicological data gaps for this compound?

- Methodological Answer : Conduct systematic literature reviews using databases like PubMed, TOXCENTER, and NIH RePORTER with query strings combining CAS numbers, synonyms, and MeSH terms (e.g., "tetralin derivatives AND toxicity"). Prioritize studies meeting inclusion criteria such as peer review, mechanistic data, and in vivo/in vitro concordance. Grey literature (e.g., theses, conference abstracts) should undergo expert validation to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in reported toxicity mechanisms of this compound be resolved?

- Methodological Answer : Perform comparative dose-response studies across models (e.g., rodent hepatocytes vs. human cell lines) to assess species-specific metabolic activation. Use transcriptomics to identify differentially expressed genes in conflicting datasets. Validate findings through ATSDR’s peer-review process, where three independent experts evaluate methodological rigor (e.g., exposure duration, controls) and statistical power .

Q. What experimental strategies optimize the detection of reactive metabolites in metabolic pathway studies?

- Methodological Answer : Employ stable isotope-labeled analogs of the compound in in vitro microsomal assays (e.g., human liver microsomes) to track metabolic intermediates. Use tandem mass spectrometry with collision-induced dissociation (CID) to characterize adducts. Cross-reference results with toxicokinetic models in regulatory assessments (e.g., IARC monographs) to predict bioactivation pathways .

Q. How can in silico modeling improve the prediction of this compound’s interactions with biological targets?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities for cytochrome P450 enzymes or nuclear receptors. Validate predictions with surface plasmon resonance (SPR) assays for kinetic binding parameters. Integrate QSAR models trained on structurally related tetralin derivatives to prioritize high-risk targets for experimental validation .

Q. What criteria should guide the selection of biomarkers for occupational exposure studies?

- Methodological Answer : Prioritize biomarkers with high specificity (e.g., urinary metabolites quantified via GC-MS) and correlation with airborne exposure levels. Validate assays using longitudinal cohort data to establish dose-response relationships. Cross-check biomarkers against ATSDR’s Toxicological Profile tables to ensure alignment with established toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。